Cas no 1240571-12-3 (1-[2-(4-Fluorophenoxy)ethyl]-2-methylpiperazine)
![1-[2-(4-Fluorophenoxy)ethyl]-2-methylpiperazine structure](https://ja.kuujia.com/scimg/cas/1240571-12-3x500.png)
1-[2-(4-Fluorophenoxy)ethyl]-2-methylpiperazine 化学的及び物理的性質
名前と識別子
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- 1-[2-(4-fluorophenoxy)ethyl]-2-methylpiperazine
- CC1CNCCN1CCOC1=CC=C(F)C=C1
- 1-[2-(4-Fluorophenoxy)ethyl]-2-methylpiperazine
-
- MDL: MFCD16811245
- インチ: 1S/C13H19FN2O/c1-11-10-15-6-7-16(11)8-9-17-13-4-2-12(14)3-5-13/h2-5,11,15H,6-10H2,1H3
- InChIKey: RHADZQRHLVBUMA-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1)OCCN1CCNCC1C
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 220
- トポロジー分子極性表面積: 24.5
1-[2-(4-Fluorophenoxy)ethyl]-2-methylpiperazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB423253-1 g |
1-[2-(4-Fluorophenoxy)ethyl]-2-methylpiperazine |
1240571-12-3 | 1g |
€616.10 | 2023-04-24 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1194918-1g |
1-[2-(4-Fluorophenoxy)ethyl]-2-methylpiperazine |
1240571-12-3 | 98% | 1g |
¥4732.00 | 2024-08-09 | |
abcr | AB423253-5 g |
1-[2-(4-Fluorophenoxy)ethyl]-2-methylpiperazine |
1240571-12-3 | 5g |
€1106.00 | 2023-04-24 | ||
abcr | AB423253-1g |
1-[2-(4-Fluorophenoxy)ethyl]-2-methylpiperazine; . |
1240571-12-3 | 1g |
€616.10 | 2025-02-15 | ||
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_525126-2g |
1-[2-(4-fluorophenoxy)ethyl]-2-methylpiperazine |
1240571-12-3 | 95+% | 2g |
¥10604.00 | 2024-08-09 | |
A2B Chem LLC | AJ26829-100g |
1-[2-(4-fluorophenoxy)ethyl]-2-methylpiperazine |
1240571-12-3 | 95+% | 100g |
$6838.00 | 2024-04-20 | |
abcr | AB423253-10g |
1-[2-(4-Fluorophenoxy)ethyl]-2-methylpiperazine; . |
1240571-12-3 | 10g |
€1553.30 | 2025-02-15 | ||
A2B Chem LLC | AJ26829-2g |
1-[2-(4-fluorophenoxy)ethyl]-2-methylpiperazine |
1240571-12-3 | 95+% | 2g |
$1370.00 | 2024-04-20 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_525126-1g |
1-[2-(4-fluorophenoxy)ethyl]-2-methylpiperazine |
1240571-12-3 | 95+% | 1g |
¥6556.00 | 2024-08-09 | |
abcr | AB423253-5g |
1-[2-(4-Fluorophenoxy)ethyl]-2-methylpiperazine; . |
1240571-12-3 | 5g |
€1106.00 | 2025-02-15 |
1-[2-(4-Fluorophenoxy)ethyl]-2-methylpiperazine 関連文献
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Zhao Li,Xinghui Gao,Wen Shi,Xiaohua Li,Huimin Ma Chem. Commun., 2013,49, 5859-5861
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
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Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
1-[2-(4-Fluorophenoxy)ethyl]-2-methylpiperazineに関する追加情報
Professional Introduction to 1-[2-(4-Fluorophenoxy)ethyl]-2-methylpiperazine (CAS No. 1240571-12-3)
1-[2-(4-Fluorophenoxy)ethyl]-2-methylpiperazine, identified by its CAS number 1240571-12-3, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the piperazine class of chemicals, which are widely recognized for their role in medicinal chemistry due to their structural versatility and biological activity. The presence of a 4-fluorophenoxy group and a methyl-substituted piperazine ring contributes to its unique pharmacological properties, making it a valuable scaffold for the development of novel therapeutic agents.
The 4-fluorophenoxy moiety is particularly noteworthy as fluorine substitution in aromatic rings often enhances metabolic stability and binding affinity to biological targets. This feature has been extensively studied in the design of drugs targeting neurological disorders, cardiovascular diseases, and cancer. The methyl group on the piperazine ring further modulates the pharmacokinetic profile of the compound, influencing its solubility, distribution, and rate of elimination from the body.
In recent years, there has been growing interest in exploring the potential of 1-[2-(4-Fluorophenoxy)ethyl]-2-methylpiperazine as a lead compound for drug discovery. Its structural framework allows for modifications that can fine-tune its biological activity, making it a versatile intermediate in synthetic chemistry. Researchers have leveraged this compound to develop derivatives with enhanced efficacy and reduced side effects in preclinical studies.
One of the most compelling aspects of 1-[2-(4-Fluorophenoxy)ethyl]-2-methylpiperazine is its potential application in treating central nervous system (CNS) disorders. The piperazine core is known to interact with various neurotransmitter receptors, including dopamine and serotonin receptors, which are implicated in conditions such as depression, anxiety, and Parkinson's disease. The introduction of the 4-fluorophenoxy group enhances its ability to cross the blood-brain barrier, a critical factor for CNS drug development.
The compound has also shown promise in combating inflammation and autoimmune diseases. Studies have indicated that derivatives of piperazine can modulate immune responses by interacting with cytokine receptors and inflammatory pathways. The fluorine atom's electronic properties contribute to increased binding affinity with these targets, potentially leading to more effective therapeutic interventions.
The synthesis of 1-[2-(4-Fluorophenoxy)ethyl]-2-methylpiperazine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex molecular framework efficiently. These techniques not only improve yield but also enable the introduction of additional functional groups for further derivatization.
The pharmacological profile of this compound has been extensively evaluated through both in vitro and in vivo studies. Initial assays have revealed promising results regarding its ability to inhibit certain enzymes and receptors involved in disease pathogenesis. For instance, preclinical trials have demonstrated its potential as an antagonist for histamine H3 receptors, which could be beneficial in treating sleep disorders and cognitive impairments.
The development of 1-[2-(4-Fluorophenoxy)ethyl]-2-methylpiperazine aligns with current trends in medicinal chemistry towards designing molecules with improved selectivity and reduced toxicity. The combination of computational modeling and high-throughput screening has accelerated the discovery process by allowing rapid assessment of thousands of derivatives. This approach has led to the identification of several potent analogs with enhanced pharmacological properties.
The future prospects for this compound are vast, with ongoing research focusing on optimizing its pharmacokinetic profile and exploring new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into clinical reality. By leveraging cutting-edge technologies such as CRISPR gene editing and artificial intelligence-driven drug design, scientists are poised to unlock the full potential of 1-[2-(4-Fluorophenoxy)ethyl]-2-methylpiperazine.
In conclusion, 1-[2-(4-Fluorophenoxy)ethyl]-2-methylpiperazine(CAS No. 1240571-12-3) represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it an attractive candidate for developing novel therapeutics targeting a wide range of diseases. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to play a crucial role in future medical treatments.
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